4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine
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Overview
Description
4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine is an organic compound with a complex structure that includes a boronic ester and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting phenylboronic acid with pinacol in the presence of a catalyst such as palladium.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of thiosemicarbazide with a suitable electrophile.
Coupling Reaction: The final step involves coupling the boronic ester with the thiadiazole ring using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester site, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.
Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine exerts its effects involves interactions with molecular targets and pathways. The boronic ester moiety can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in various chemical and biological applications. The thiadiazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiadiazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the thiadiazole ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Contains a pyrazole ring and a piperidine moiety.
Uniqueness
The uniqueness of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine lies in its combination of a boronic ester and a thiadiazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9(8-10)11-12(16)21-18-17-11/h5-8H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUFEPWPPDIDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C(SN=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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